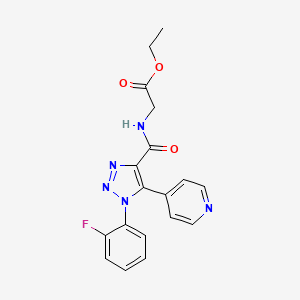

ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O3/c1-2-27-15(25)11-21-18(26)16-17(12-7-9-20-10-8-12)24(23-22-16)14-6-4-3-5-13(14)19/h3-10H,2,11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIDYAJKESVGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a triazole ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Triazole Ring : Utilizing the Huisgen cycloaddition reaction between azides and alkynes.

- Acylation : The introduction of the carboxamide group through acylation reactions.

- Final Esterification : Converting the final product into an ester form with ethyl acetate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These findings suggest that this compound may exhibit similar or enhanced activity against specific cancer types due to its structural analogies with these compounds .

The proposed mechanisms through which triazole derivatives exert their anticancer effects include:

- Inhibition of Enzyme Activity : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Trypanocidal Activity

A recent study evaluated the trypanocidal potential of various triazole derivatives, indicating that certain analogs showed potent activity against trypomastigotes with IC50 values significantly lower than conventional treatments . This suggests that this compound may also possess similar properties worth exploring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. Ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate has been evaluated for its efficacy against various bacterial strains. In a study involving a series of triazole derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer effects. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In a controlled study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent in cancer treatment .

Pharmacological Applications

HIV Inhibition

The compound's structure suggests potential activity against HIV. Triazole compounds have been explored for their ability to inhibit reverse transcriptase and protease enzymes crucial for HIV replication. Preliminary studies indicate that this compound may interfere with these processes, warranting further investigation into its pharmacokinetic properties and efficacy in vivo .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of triazole derivatives. This compound was evaluated in models of inflammation where it exhibited a reduction in pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Materials Science Applications

Polymer Chemistry

The compound's unique chemical structure allows it to function as a building block for polymers. Its incorporation into polymer matrices has been studied for applications in drug delivery systems. The triazole moiety can enhance the solubility and stability of the resulting polymers, making them suitable for biomedical applications .

Nanotechnology

In nanotechnology, this compound has been explored as a ligand in the synthesis of metal nanoparticles. These nanoparticles have shown enhanced catalytic properties due to the presence of the triazole group, which can stabilize metal ions during synthesis .

Data Tables

Case Studies

Case Study 1: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial effects of this compound against clinical isolates of bacteria. The results showed that at concentrations above 50 µg/mL, significant inhibition zones were observed around the wells containing the compound.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with varying concentrations of this compound resulted in reduced cell viability measured by MTT assay.

Comparison with Similar Compounds

Table 1: Comparative Properties

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The ethyl ester in the target compound increases logP compared to the benzylamide in the analogue, favoring passive diffusion across biological membranes.

- Solubility : The amide group in the analogue may enhance aqueous solubility via hydrogen bonding, whereas the ester group reduces polarity.

- Metabolic Stability : The 2-fluorophenyl group in the target compound may slow oxidative metabolism compared to the 4-ethylphenyl group in the analogue .

Crystallographic and Computational Studies

Both compounds’ structural determination would rely on X-ray crystallography refined using SHELXL, which optimizes parameters like bond lengths, angles, and thermal displacement . The target compound’s ethyl ester group may introduce conformational flexibility, complicating crystal packing compared to the rigid benzylamide in the analogue .

Preparation Methods

Three-Component Reaction with Bestmann-Ohira Reagent (BOR)

A metal-free method reported by Mohanan et al. enables 1,4,5-trisubstituted triazoles via a one-pot reaction of aldehydes, amines, and BOR. For the target compound:

- Aldehyde : Pyridine-4-carbaldehyde introduces the pyridinyl group.

- Amine : 2-Fluoroaniline provides the 1-(2-fluorophenyl) substituent.

- BOR : Generates the alkyne in situ for cycloaddition.

Mechanism :

- Oxidation of 2-fluoroaniline to a radical cation, followed by imine formation with pyridine-4-carbaldehyde.

- Cycloaddition with the in situ-generated alkyne from BOR, yielding the 1,4,5-trisubstituted triazole.

Optimization :

Post-Functionalization of the Triazole Core

After forming 1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, the carboxamido-acetate side chain is introduced via amide coupling:

- Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

- Coupling : React with ethyl glycinate in the presence of a base (e.g., triethylamine) to form the acetamide ester.

Challenges :

- Competing hydrolysis of the acid chloride.

- Column chromatography (5% MeOH/CH₂Cl₂) or crystallization required for purification.

Alternative Routes via Cycloaddition and Amidation

Silver-Catalyzed Cycloaddition

Azzouni et al. reported a silver-mediated method for 1,2,4-triazoles, which can be extrapolated to 1,2,3-triazoles:

- React silver isonitrile with diazomethane derivatives.

- Isomerize intermediates to form triazoles.

Adaptation :

- Use 2-fluorophenyl isonitrile and pyridinyl diazomethane.

- Challenges include regioselectivity and silver removal via hydrogenation.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate?

The synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example, analogous triazole derivatives are synthesized via cyclocondensation of nitrile-containing intermediates with hydrazines under reflux conditions . Reaction optimization may employ statistical design of experiments (DoE) to minimize trial-and-error approaches, as seen in membrane technology and reaction engineering studies . Key parameters include temperature, solvent polarity, and catalyst selection.

Q. How can spectroscopic and crystallographic methods characterize this compound?

- NMR/FT-IR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the presence of fluorophenyl (¹⁹F NMR) and pyridinyl (¹H NMR aromatic region) groups.

- X-ray crystallography : Resolve molecular geometry, as demonstrated for related triazole-pyrazole hybrids, to validate bond angles and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring purity >95% .

Q. What preliminary biological screening assays are suitable for this compound?

Initial bioactivity studies focus on antimicrobial (e.g., MIC assays against S. aureus and E. coli) and anticancer (e.g., MTT assays on HeLa or MCF-7 cells) targets. Structure-activity relationships (SAR) can be inferred by comparing fluorophenyl and pyridinyl substituents with analogous triazole derivatives showing anti-inflammatory or antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological targets?

Quantum chemical calculations (e.g., DFT) optimize transition states for key reactions, such as triazole ring formation, while molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., kinase inhibitors). The ICReDD framework integrates computational reaction path searches with experimental validation to streamline design . For example, docking studies on pyridinyl-triazole hybrids could prioritize CYP450 or EGFR kinases for experimental validation .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line specificity) or solubility differences. Use meta-analysis frameworks to compare datasets, as seen in territorial dispute methodologies . Validate findings via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) and standardized protocols (e.g., OECD guidelines for toxicity) .

Q. How do fluorophenyl and pyridinyl substituents influence heterocyclic system stability?

Fluorine’s electronegativity enhances aromatic ring stability and bioavailability by reducing metabolic degradation. Pyridinyl groups contribute to π-π stacking in target binding pockets. Comparative studies of substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) using XRD and HPLC stability assays reveal steric and electronic impacts on reactivity .

Q. What advanced separation techniques purify this compound from byproducts?

Membrane technologies (e.g., nanofiltration) or preparative HPLC with C18 columns achieve >99% purity. Optimize solvent systems (e.g., acetonitrile/water gradients) based on polarity indices. Reaction engineering principles from CRDC subclass RDF2050104 guide scalable purification .

Methodological Notes

- Synthesis Optimization : Use DoE (e.g., Box-Behnken design) to assess factors like reaction time and reagent stoichiometry .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel bond configurations .

- Bioactivity Reproducibility : Adhere to SAFETY REGULATIONS for laboratory protocols, including 100% compliance with chemical hygiene plans for advanced courses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.